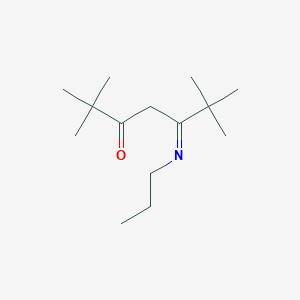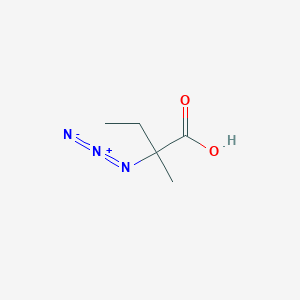
Butanoic acid, 2-azido-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 2-azido-2-methyl-, is an organic compound with the molecular formula C5H9N3O2 It is a derivative of butanoic acid where the hydrogen atom at the second carbon is replaced by an azido group (-N3)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-azido-2-methyl-, typically involves the azidation of 2-methylbutanoic acid. One common method is the reaction of 2-methylbutanoic acid with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material to the azido compound.
Industrial Production Methods
Industrial production of butanoic acid, 2-azido-2-methyl-, may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the final product, such as distillation or crystallization, to achieve the desired purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Butanoic acid, 2-azido-2-methyl-, can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles, which are valuable intermediates in organic synthesis.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), dimethylformamide (DMF), acetonitrile.
Cycloaddition: Copper(I) catalysts, solvents like water or ethanol.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).
Major Products Formed
Substitution: Various substituted butanoic acid derivatives.
Cycloaddition: Triazole derivatives.
Reduction: 2-amino-2-methylbutanoic acid.
Applications De Recherche Scientifique
Butanoic acid, 2-azido-2-methyl-, has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: Employed in the preparation of polymers and other materials with specific properties.
Bioconjugation: Utilized in the modification of biomolecules for research in biochemistry and molecular biology.
Mécanisme D'action
The mechanism of action of butanoic acid, 2-azido-2-methyl-, depends on the specific reaction or application. For example, in cycloaddition reactions, the azido group acts as a dipole, reacting with alkynes or alkenes to form triazoles. In reduction reactions, the azido group is converted to an amine group, which can then participate in further chemical transformations.
Comparaison Avec Des Composés Similaires
Butanoic acid, 2-azido-2-methyl-, can be compared with other azido-substituted carboxylic acids, such as:
Butanoic acid, 2-azido-: Similar structure but without the methyl group at the second carbon.
Propanoic acid, 2-azido-2-methyl-: Similar structure but with one less carbon in the main chain.
Pentanoic acid, 2-azido-2-methyl-: Similar structure but with one more carbon in the main chain.
The uniqueness of butanoic acid, 2-azido-2-methyl-, lies in its specific structure, which imparts distinct reactivity and properties compared to its analogs.
Propriétés
Numéro CAS |
279676-16-3 |
|---|---|
Formule moléculaire |
C5H9N3O2 |
Poids moléculaire |
143.14 g/mol |
Nom IUPAC |
2-azido-2-methylbutanoic acid |
InChI |
InChI=1S/C5H9N3O2/c1-3-5(2,4(9)10)7-8-6/h3H2,1-2H3,(H,9,10) |
Clé InChI |
AKDCVYOADCIFBC-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C(=O)O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



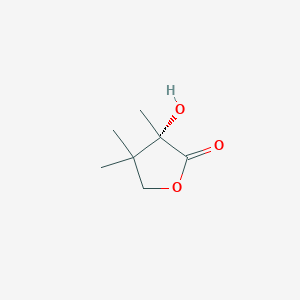

![2-[(Prop-2-en-1-yl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12582566.png)
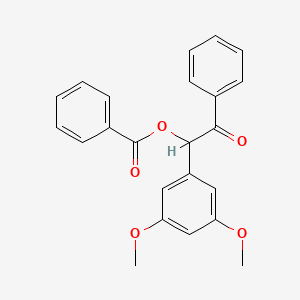
![3-Hydroxy-4-[(2-hydroxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12582573.png)

![N~1~-(2,2-Diphenylethyl)-N~2~-[2-(morpholin-4-yl)ethyl]ethane-1,2-diamine](/img/structure/B12582585.png)

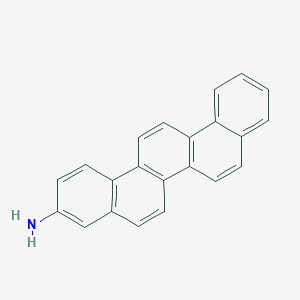

![1H-Imidazole, 1-ethyl-2-[(4-methylphenyl)azo]-](/img/structure/B12582606.png)
